![molecular formula C12H18N4O2 B1409029 4-(4-Ethylpiperazin-1-yl)-2-nitroaniline CAS No. 1702260-52-3](/img/structure/B1409029.png)
4-(4-Ethylpiperazin-1-yl)-2-nitroaniline
Overview
Description
4-(4-Ethylpiperazin-1-yl)-2-nitroaniline, commonly referred to as 4-EPN, is an organic compound that has been used for a variety of scientific purposes. It is a highly versatile compound that has been used in a variety of contexts, from chemistry to biochemistry and pharmacology. 4-EPN can be used to synthesize a variety of substances, and it is also used in a variety of laboratory experiments and studies.
Scientific Research Applications
Glucosidase Inhibition and Antioxidant Activity : Benzimidazoles containing piperazine or morpholine skeletons, synthesized from compounds including 2-nitroaniline derivatives, show promising in vitro antioxidant activities and glucosidase inhibitory potential. These synthesized compounds demonstrated high scavenging activity in various in vitro antioxidant assays (Özil, Baltaş, & Parlak, 2018).
Energetic Materials Synthesis : Research on energetic materials includes the synthesis of nitroiminotetrazolate salts with carboxylate anions, characterized by their heats of formation and detonation properties. These compounds, related to nitroaniline derivatives, are noted for their insensitivity to impact (Joo et al., 2012).
Antimicrobial and Antitubercular Activity : Ethylpiperazinyl-quinolinyl fused acridine derivatives, synthesized using boron nitride nanomaterial based solid acid catalysts, have shown potential in molecular docking in Hsp90 protein studies. These compounds are related to the broader family of nitroaniline derivatives (Murugesan et al., 2017).
Catalytic and Sensor Applications : Research includes the development of a molecularly imprinted fluorescent sensor for the detection of 4-nitroaniline in water. This sensor demonstrates high sensitivity and selectivity, indicating potential applications in environmental monitoring (Xie et al., 2020).
Antileukemic Agent Synthesis : Synthesis of new carboxylic acid amides containing N-methylpiperazine fragments, relevant in the development of antileukemic agents. This research contributes to the broader understanding of nitroaniline derivatives in medicinal chemistry (Koroleva et al., 2011).
SIRT6 Inhibitor Development for Diabetes Treatment : Discovery of SIRT6 inhibitors containing the skeleton 1-phenylpiperazine for potential diabetes treatment. This includes compounds like 5-(4-methylpiperazin-1-yl)-2-nitroaniline, which exhibited significant potential in reducing blood glucose in a mouse model of type 2 diabetes (Sun et al., 2020).
properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-14-5-7-15(8-6-14)10-3-4-11(13)12(9-10)16(17)18/h3-4,9H,2,5-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZZDIGHKJVORN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-yl)-2-nitroaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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